molecular formula C17H13F3N4O2 B278880 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Katalognummer B278880
Molekulargewicht: 362.31 g/mol
InChI-Schlüssel: CFMZNQCZRVIPGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4) signaling. It was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan in 2006. TLR4 is a key receptor involved in the innate immune response to bacterial infections, and TAK-242 has been shown to have potential therapeutic applications in a variety of inflammatory and infectious diseases.

Wirkmechanismus

1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide works by selectively inhibiting TLR4 signaling, which is a key pathway involved in the innate immune response to bacterial infections. TLR4 is expressed on the surface of immune cells and recognizes a variety of bacterial components, including lipopolysaccharide (LPS), which is found on the outer membrane of gram-negative bacteria. Binding of LPS to TLR4 activates a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide binds to a specific site on TLR4 and prevents the activation of downstream signaling pathways, thereby reducing the production of pro-inflammatory mediators.
Biochemical and physiological effects:
1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have potent anti-inflammatory effects in animal models of sepsis, acute lung injury, and inflammatory bowel disease. It has also been shown to have antibacterial activity against a variety of gram-negative bacteria. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β. It has also been shown to reduce the recruitment of immune cells to sites of inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide is its selectivity for TLR4 signaling, which makes it a useful tool for studying the role of TLR4 in inflammation and infection. However, one limitation is that it may not be effective in all types of bacterial infections, as some bacteria may use alternative pathways to activate the immune response. Additionally, the pharmacokinetics and pharmacodynamics of 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide may vary depending on the species and strain of animal used in experiments.

Zukünftige Richtungen

There are several potential future directions for research on 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide. One area of interest is its potential use in the treatment of sepsis, a life-threatening condition caused by a dysregulated immune response to infection. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has shown promise in animal models of sepsis, and clinical trials are currently underway to evaluate its safety and efficacy in humans. Another area of interest is its potential use in the treatment of inflammatory bowel disease, a chronic inflammatory disorder of the gastrointestinal tract. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been shown to have anti-inflammatory effects in animal models of colitis, and further studies are needed to evaluate its potential as a therapeutic agent. Finally, there is interest in developing more potent and selective inhibitors of TLR4 signaling, which could have broader applications in the treatment of infectious and inflammatory diseases.

Synthesemethoden

The synthesis of 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methylphenylhydrazine with 4-trifluoromethoxybenzaldehyde to form a hydrazone intermediate. This is followed by a cyclization reaction with ethyl acetoacetate to form the triazole ring. The final step involves the introduction of the carboxamide group using 2-chloro-4,6-dimethoxy-1,3,5-triazine as a coupling agent.

Wissenschaftliche Forschungsanwendungen

1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its potential therapeutic applications in a variety of inflammatory and infectious diseases. It has been shown to have potent anti-inflammatory effects in animal models of sepsis, acute lung injury, and inflammatory bowel disease. 1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide has also been shown to have antibacterial activity against a variety of gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.

Eigenschaften

Produktname

1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide

Molekularformel

C17H13F3N4O2

Molekulargewicht

362.31 g/mol

IUPAC-Name

1-(4-methylphenyl)-N-[4-(trifluoromethoxy)phenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H13F3N4O2/c1-11-2-6-13(7-3-11)24-10-21-15(23-24)16(25)22-12-4-8-14(9-5-12)26-17(18,19)20/h2-10H,1H3,(H,22,25)

InChI-Schlüssel

CFMZNQCZRVIPGV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Kanonische SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.